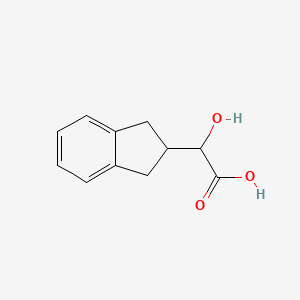
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid is an organic compound that belongs to the class of hydroxy acids It features an indene moiety fused with a hydroxyacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid typically involves the reaction of 2,3-dihydro-1H-indene with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyacetic acid group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would regenerate the hydroxy group.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where hydroxy acids play a role.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The indene moiety may also interact with hydrophobic regions of proteins or other biomolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1H-inden-2-yl)acetic acid: Similar structure but lacks the hydroxy group.
2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid: Contains a benzoic acid moiety instead of a hydroxyacetic acid group.
Uniqueness
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the indene and hydroxyacetic acid moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H12O3/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10,12H,5-6H2,(H,13,14) |
InChI Key |
SQOHUHGIMBIEEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


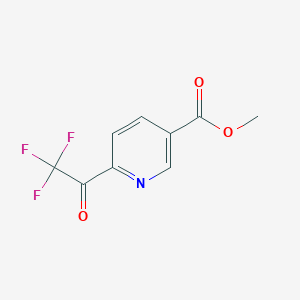
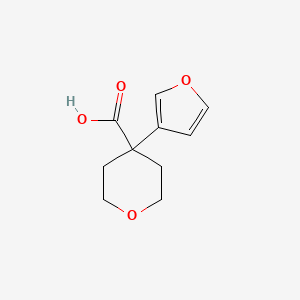
![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)
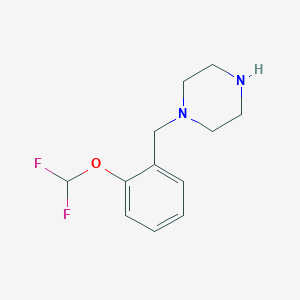
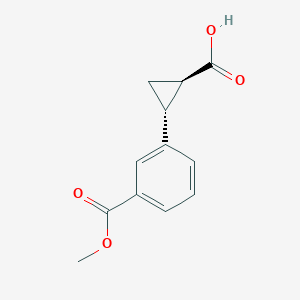
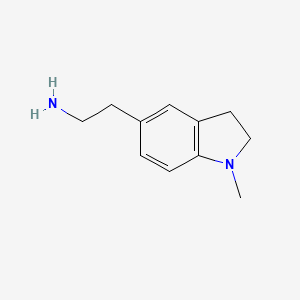
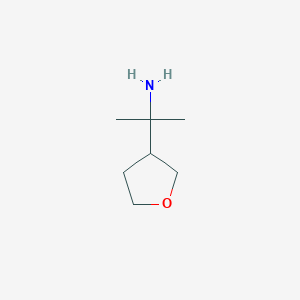
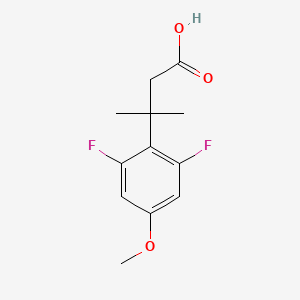
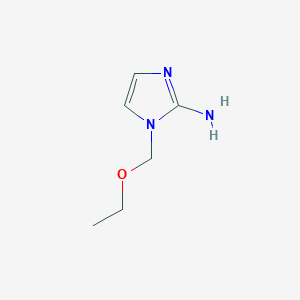
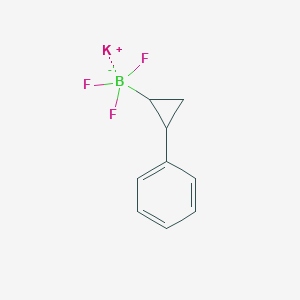
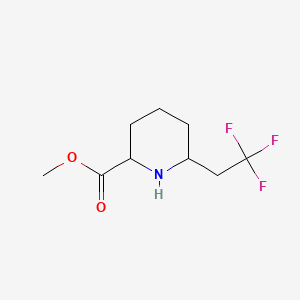
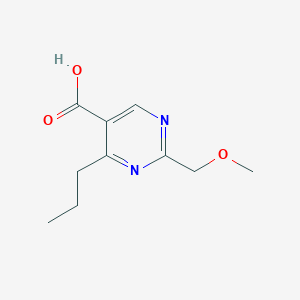
![2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one](/img/structure/B13533061.png)

